1h-Indazol-4-ol,6-bromo-3-chloro-

描述

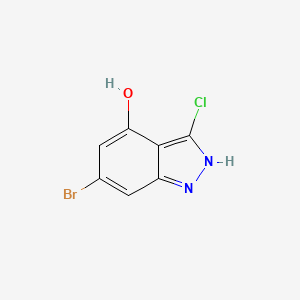

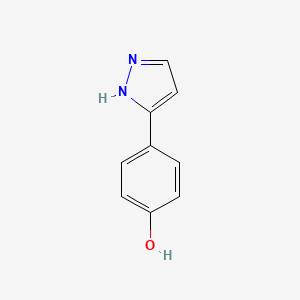

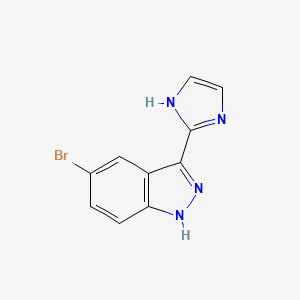

“1h-Indazol-4-ol,6-bromo-3-chloro-” is a chemical compound with the empirical formula C7H5BrN2O. It has a molecular weight of 213.03 . It is a derivative of indazole, which is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and pyrazole .

Synthesis Analysis

The synthesis of indazole derivatives has been explored through various routes . One common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .

Molecular Structure Analysis

The molecular structure of “1h-Indazol-4-ol,6-bromo-3-chloro-” can be represented by the SMILES string OC1=NNC2=C1C=CC(Br)=C2 . This indicates the presence of a bromine atom and a hydroxyl group attached to the indazole core.

Chemical Reactions Analysis

The chemical reactions involving indazole derivatives have been studied extensively . The cyclization of ortho-substituted benzylidenehydrazine is a common reaction in the synthesis of indazole . Theoretical calculations using density functional theory (DFT) have been performed to understand the reaction details .

科研应用

Chemical Transformation and Synthesis

1H-Indazol-4-ol derivatives, including 6-bromo-3-chloro variants, have been studied for their transformative properties and applications in chemical synthesis. For instance, certain indazole derivatives can undergo transformations to produce halogenoindazoles, as demonstrated by Fujimura et al. (1984) in their study of 3,4-dihydro-1-methyl-6-phenyl-1,4,5-benzotriazocin-2(1H)-ones (Fujimura, Nagano, Matsunaga, & Shindo, 1984).

Antimicrobial Properties

The antimicrobial potential of indazole derivatives, including those with bromo and chloro substituents, has been a subject of investigation. Gopalakrishnan, Thanusu, and Kanagarajan (2009) designed and synthesized indazol-3-ols with various substituents, demonstrating their efficacy against multiple bacterial and fungal strains (Gopalakrishnan, Thanusu, & Kanagarajan, 2009).

Catalysis in Organic Synthesis

1H-Indazoles, including 6-bromo-3-chloro variants, are key intermediates in organic synthesis. Wiethan et al. (2017) documented the nickel-catalyzed cyclization of certain hydrazone derivatives to afford 3-(hetero)aryl-1H-indazoles, showcasing their potential in organic chemistry (Wiethan, Lavoie, Borzenko, Clark, Bonacorso, & Stradiotto, 2017).

Biological Activity in Pharmacology

The study of 1H-indazoles in pharmacology includes investigating their biological activities. For example, Ye et al. (2013) explored the C-3 arylation of indazoles, a key structural motif in pharmaceuticals, highlighting their significance in medicinal chemistry (Ye, Edmunds, Morris, Sale, Zhang, & jin-quan yu, 2013).

Antileishmanial Activity

The potential antileishmanial activity of 3-chloro-6-nitro-1H-indazole derivatives was studied by Abdelahi et al. (2021), demonstrating their promise as growth inhibitors for Leishmania major, a parasitic disease (Abdelahi, El Bakri, Lai, Subramani, Anouar, Ahmad, Benchidmi, Mague, Popović-Djordjević, & Goumri‐Said, 2021).

未来方向

The future directions in the research of indazole derivatives involve the development of new synthetic approaches . These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

性质

IUPAC Name |

6-bromo-3-chloro-2H-indazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2O/c8-3-1-4-6(5(12)2-3)7(9)11-10-4/h1-2,12H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKIJOLQMSWICR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1h-Indazol-4-ol,6-bromo-3-chloro- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine](/img/structure/B1384382.png)

![2-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384386.png)

![2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1384395.png)

![2-cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B1384397.png)

![2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1384398.png)

![6-(aminomethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B1384403.png)